molecular formula C13H15NS B13528116 2-(1-Benzothiophen-3-yl)piperidine

2-(1-Benzothiophen-3-yl)piperidine

Cat. No.: B13528116
M. Wt: 217.33 g/mol
InChI Key: PWJFUNNDKMJJHZ-UHFFFAOYSA-N
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Description

2-(1-Benzothiophen-3-yl)piperidine is a compound that consists of a piperidine ring attached to a benzothiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both the piperidine and benzothiophene structures in a single molecule provides unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzothiophen-3-yl)piperidine can be achieved through several methods. One common approach involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane . Another method involves the Pictet-Spengler reaction, where 2-(1-benzothiophen-3-yl)ethylamines are cyclized with formaldehyde in concentrated hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzothiophen-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiophene moiety to a dihydrobenzothiophene.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiophene derivatives.

    Substitution: N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

2-(1-Benzothiophen-3-yl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-Benzothiophen-3-yl)piperidine is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural features. The piperidine ring can interact with neurotransmitter receptors, while the benzothiophene moiety may modulate enzyme activity. These interactions can lead to various physiological effects, including modulation of neurotransmitter release and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Benzothiophen-3-yl)piperidine is unique due to the specific combination of the piperidine ring and benzothiophene moiety. This combination provides distinct chemical and biological properties that are not present in other similar compounds. The presence of the piperidine ring allows for interactions with neurotransmitter receptors, while the benzothiophene moiety can modulate enzyme activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H15NS

Molecular Weight

217.33 g/mol

IUPAC Name

2-(1-benzothiophen-3-yl)piperidine

InChI

InChI=1S/C13H15NS/c1-2-7-13-10(5-1)11(9-15-13)12-6-3-4-8-14-12/h1-2,5,7,9,12,14H,3-4,6,8H2

InChI Key

PWJFUNNDKMJJHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CSC3=CC=CC=C32

Origin of Product

United States

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